Cas no 171626-01-0 (1-(3-methylfuran-2-yl)prop-2-en-1-ol)

1-(3-methylfuran-2-yl)prop-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(3-methylfuran-2-yl)prop-2-en-1-ol
- 171626-01-0
- AKOS026738512
- EN300-1230040
-
- Inchi: 1S/C8H10O2/c1-3-7(9)8-6(2)4-5-10-8/h3-5,7,9H,1H2,2H3
- InChI Key: QRHTXICPWUTMBC-UHFFFAOYSA-N
- SMILES: O1C=CC(C)=C1C(C=C)O
Computed Properties
- Exact Mass: 138.068079557g/mol
- Monoisotopic Mass: 138.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 33.4Ų
1-(3-methylfuran-2-yl)prop-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1230040-50mg |
1-(3-methylfuran-2-yl)prop-2-en-1-ol |
171626-01-0 | 50mg |
$827.0 | 2023-10-02 | ||
Enamine | EN300-1230040-0.05g |
1-(3-methylfuran-2-yl)prop-2-en-1-ol |
171626-01-0 | 0.05g |
$1188.0 | 2023-06-08 | ||
Enamine | EN300-1230040-10.0g |
1-(3-methylfuran-2-yl)prop-2-en-1-ol |
171626-01-0 | 10g |
$6082.0 | 2023-06-08 | ||
Enamine | EN300-1230040-0.5g |
1-(3-methylfuran-2-yl)prop-2-en-1-ol |
171626-01-0 | 0.5g |
$1357.0 | 2023-06-08 | ||
Enamine | EN300-1230040-250mg |
1-(3-methylfuran-2-yl)prop-2-en-1-ol |
171626-01-0 | 250mg |
$906.0 | 2023-10-02 | ||
Enamine | EN300-1230040-2500mg |
1-(3-methylfuran-2-yl)prop-2-en-1-ol |
171626-01-0 | 2500mg |
$1931.0 | 2023-10-02 | ||
Enamine | EN300-1230040-5000mg |
1-(3-methylfuran-2-yl)prop-2-en-1-ol |
171626-01-0 | 5000mg |
$2858.0 | 2023-10-02 | ||
Enamine | EN300-1230040-0.25g |
1-(3-methylfuran-2-yl)prop-2-en-1-ol |
171626-01-0 | 0.25g |
$1300.0 | 2023-06-08 | ||
Enamine | EN300-1230040-100mg |
1-(3-methylfuran-2-yl)prop-2-en-1-ol |
171626-01-0 | 100mg |
$867.0 | 2023-10-02 | ||
Enamine | EN300-1230040-500mg |
1-(3-methylfuran-2-yl)prop-2-en-1-ol |
171626-01-0 | 500mg |
$946.0 | 2023-10-02 |
1-(3-methylfuran-2-yl)prop-2-en-1-ol Related Literature
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
Additional information on 1-(3-methylfuran-2-yl)prop-2-en-1-ol
1-(3-methylfuran-2-yl)prop-2-en-1-ol and its Significance in Modern Chemical Research
1-(3-methylfuran-2-yl)prop-2-en-1-ol, with the CAS number 171626-01-0, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a unique structural framework composed of a furan ring substituted with a methyl group and connected to a propenyl chain, exhibits intriguing chemical properties that make it a valuable scaffold for the development of novel therapeutic agents. The structural motif of this compound not only imparts distinct electronic and steric characteristics but also opens up possibilities for diverse biological interactions, making it a subject of intense study in both academic and industrial research settings.
The compound's significance is further underscored by its potential applications in drug discovery, particularly in the design of molecules that target specific biological pathways. The presence of the furan ring, a five-membered heterocyclic structure, is a key feature that contributes to its versatility. Furan derivatives have long been recognized for their role in medicinal chemistry due to their ability to interact with biological targets in unique ways. The 3-methylfuran-2-yl substituent in 1-(3-methylfuran-2-yl)prop-2-en-1-ol introduces additional complexity, which can be exploited to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional aspects of this compound. These studies suggest that the 1-(3-methylfuran-2-yl)prop-2-en-1-ol scaffold can serve as an effective platform for designing molecules with enhanced binding affinity and selectivity. For instance, computational simulations have indicated that this compound can interact with specific enzymes and receptors, making it a promising candidate for the development of inhibitors or modulators targeting various diseases.
In the realm of synthetic chemistry, 1-(3-methylfuran-2-yl)prop-2-en-1-ol has been employed as an intermediate in the synthesis of more complex molecules. Its reactivity allows for further functionalization, enabling chemists to introduce additional groups that can enhance its biological activity. This adaptability has made it a valuable building block in the construction of novel drug candidates. The synthesis of this compound typically involves multi-step reactions that showcase the expertise of organic chemists in manipulating complex molecular architectures.
One of the most compelling aspects of 1-(3-methylfuran-2-yl)prop-2-en-1-ol is its potential in addressing unmet medical needs. Current research is exploring its applications in areas such as anti-inflammatory therapy, where its structural features may contribute to modulating inflammatory pathways. Additionally, preliminary studies have hinted at its potential role in neurodegenerative diseases, suggesting that it might interact with biomarkers associated with conditions like Alzheimer's disease. These findings are particularly exciting as they highlight the compound's versatility and its potential to contribute to therapeutic breakthroughs.
The chemical properties of 1-(3-methylfuran-2-yl)propenyl alcohol, as represented by CAS number 17162601, also make it an interesting candidate for material science applications. Its ability to undergo various chemical transformations while maintaining structural integrity opens up possibilities for its use in polymer chemistry and other industrial processes. Researchers are exploring how modifications to this molecule can lead to materials with enhanced properties, such as improved stability or biodegradability.
As our understanding of molecular interactions continues to evolve, so does our appreciation for compounds like 1-(3-methylfuran)-propenyl alcohol. The integration of cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug discovery platforms is accelerating the pace at which new compounds are being identified and optimized. In this context, CAS no 17162601 stands out as a molecule that embodies the intersection of innovation and practicality, offering both academic researchers and industry scientists a wealth of opportunities.
The future prospects for this compound are bright, with ongoing studies aiming to uncover new applications and refine existing ones. As more data becomes available from both laboratory experiments and clinical trials, our confidence in its potential will continue to grow. For now, 1-(3-methylfuran)-propenyl alcohol remains a cornerstone in the pursuit of novel chemical solutions across multiple disciplines.
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